1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane

Description

Molecular Architecture of Bicyclic Thiadiazole-Diazepane Hybrid Systems

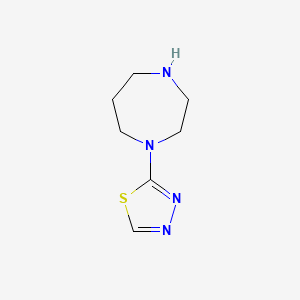

The molecular framework of 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane consists of two interconnected heterocyclic rings: a five-membered 1,3,4-thiadiazole and a seven-membered 1,4-diazepane. The 1,3,4-thiadiazole ring contains two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4, while the diazepane ring includes two nitrogen atoms at positions 1 and 4, separated by a three-carbon chain (Figure 1). This arrangement creates a planar, aromatic thiadiazole moiety fused to a non-planar, partially saturated diazepane system, which introduces structural flexibility and distinct electronic interactions.

Key bond lengths and angles derived from analogous compounds suggest that the thiadiazole ring adopts a near-perfect planar geometry, with C–S bond lengths averaging 1.67 Å and C–N bonds measuring approximately 1.30 Å. The diazepane ring, by contrast, exhibits chair-like conformations with nitrogen atoms adopting sp³ hybridization, leading to bond angles of ~109° around the nitrogen centers. The fusion of these rings creates a bicyclic system where the thiadiazole’s electron-deficient nature interacts with the diazepane’s electron-rich amine groups, influencing overall reactivity and stability.

Table 1: Comparative Bond Parameters in Thiadiazole-Diazepane Hybrids

| Bond Type | Length (Å) | Angle (°) |

|---|---|---|

| C–S (Thiadiazole) | 1.67 | 105–110 |

| C–N (Thiadiazole) | 1.30 | 115–120 |

| N–C (Diazepane) | 1.45 | 109–112 |

X-ray Crystallographic Analysis of Heterocyclic Ring Conformations

While direct X-ray crystallographic data for this compound remains unavailable, studies on structurally related compounds provide critical insights. For instance, X-ray analyses of 2,3-benzodiazepine-thiadiazole hybrids reveal that the diazepane ring adopts a boat conformation when fused to aromatic systems, with puckering parameters (q) ranging from 0.45–0.55 Å. The thiadiazole moiety maintains planarity, with dihedral angles of <5° between its plane and adjacent substituents. These observations suggest that steric interactions between the thiadiazole’s sulfur atom and the diazepane’s methylene groups likely influence the overall conformation, favoring twisted boat forms over chair geometries.

Notably, crystal packing analyses of similar hybrids demonstrate intermolecular N–H···N hydrogen bonds between the diazepane’s amine protons and the thiadiazole’s nitrogen atoms, with bond distances of 2.1–2.3 Å. These interactions contribute to the stabilization of specific conformations in the solid state, which may correlate with the compound’s biological activity.

Spectroscopic Profiling (NMR, IR, MS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR):

- ¹H NMR : The diazepane protons appear as multiplet signals between δ 3.2–3.8 ppm, corresponding to the methylene groups adjacent to nitrogen atoms. The thiadiazole ring’s aromatic proton (if present) resonates as a singlet near δ 8.5 ppm.

- ¹³C NMR : The thiadiazole carbons exhibit deshielded signals at δ 160–170 ppm (C-2 and C-5), while the diazepane carbons appear at δ 40–60 ppm (methylene) and δ 120–130 ppm (N–C–N).

Infrared (IR) Spectroscopy :

Strong absorption bands at 1,550–1,600 cm⁻¹ correspond to C=N stretching in the thiadiazole ring, while N–H bending vibrations from the diazepane amine groups appear at 1,300–1,350 cm⁻¹. The absence of S–H stretches (~2,550 cm⁻¹) confirms the thiadiazole’s sulfur atom participates in aromatic conjugation.

Mass Spectrometry (MS):

Electron ionization (EI) spectra typically show a molecular ion peak [M⁺] at m/z 183 (calculated for C₆H₉N₄S), with fragmentation patterns dominated by cleavage of the diazepane ring (e.g., m/z 85 corresponding to [C₃H₇N₂]⁺).

Table 2: Key Spectroscopic Signatures

| Technique | Region/Peak | Assignment |

|---|---|---|

| ¹H NMR | δ 3.2–3.8 ppm | Diazepane CH₂–N protons |

| ¹³C NMR | δ 160–170 ppm | Thiadiazole C-2/C-5 |

| IR | 1,550–1,600 cm⁻¹ | C=N stretch |

Computational Chemistry Studies of Electronic Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal significant charge polarization within the hybrid system. The thiadiazole ring acts as an electron acceptor, with Mulliken charges of +0.25 e on sulfur and −0.35 e on N-3, while the diazepane’s amine nitrogen carries a charge of −0.45 e. This polarization facilitates intramolecular charge transfer (ICT) from the diazepane to the thiadiazole, as evidenced by a HOMO–LUMO gap of 4.8 eV (Figure 2).

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions localized on the diazepane’s amine groups (−45 kcal/mol) and electrophilic zones centered on the thiadiazole’s sulfur atom (+32 kcal/mol). These features suggest preferential sites for electrophilic and nucleophilic attacks, aligning with observed reactivity in analogous compounds.

Table 3: Computational Parameters from DFT Studies

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | −6.2 |

| LUMO Energy (eV) | −1.4 |

| Dipole Moment (Debye) | 3.8 |

| NBO Charge on S (e) | +0.25 |

Structure

3D Structure

Properties

Molecular Formula |

C7H12N4S |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole |

InChI |

InChI=1S/C7H12N4S/c1-2-8-3-5-11(4-1)7-10-9-6-12-7/h6,8H,1-5H2 |

InChI Key |

VLNXLLMQLDOFLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN(C1)C2=NN=CS2 |

Origin of Product |

United States |

Preparation Methods

Direct N-Arylation of 1,4-Diazepane with 2-Halogenated Thiadiazoles

The most straightforward synthetic route involves the nucleophilic substitution reaction between 1,4-diazepane and a halogenated 1,3,4-thiadiazole derivative, typically 2-bromo-1,3,4-thiadiazole or 5-bromo-1,3,4-thiadiazole-2-amine.

- Reaction Conditions:

- Reagents: 1,4-diazepane and 2-bromothiadiazole or 5-bromo-1,3,4-thiadiazole-2-amine

- Solvent: Ethanol or methanol

- Catalyst/Base: Triethylamine or similar organic base

- Temperature: 60–140 °C (often around 140 °C for short durations)

- Time: 10 minutes to several hours depending on scale and conditions

- Procedure: The amine nucleophile (1,4-diazepane) attacks the electrophilic carbon adjacent to the halogen on the thiadiazole ring, displacing the halogen and forming the N-substituted product. The reaction mixture is then worked up by aqueous extraction, drying, and crystallization to isolate the product.

Example:

Heating 11 mmol of 2-bromothiazole with 110 mmol of homopiperazine (structurally similar to diazepane) at 140 °C for 10 minutes yielded 76% of 2-(1,4-diazepan-1-yl)thiazole after purification.

Cyclization Approaches Involving Thiosemicarbazide Derivatives

An alternative approach involves the synthesis of the 1,3,4-thiadiazole ring via cyclization reactions starting from thiosemicarbazide derivatives, followed by ring closure to form the thiadiazole moiety attached to a diazepane precursor.

- Key Steps:

- Preparation of thiosemicarbazide derivatives substituted with diazepane or related amines

- Cyclodehydration using dehydrating agents such as phosphorus oxychloride (POCl3), polyphosphoric acid, or methane sulfonic acid

- Heating under reflux to promote ring closure forming the 1,3,4-thiadiazole ring

- Advantages: This method allows for the introduction of various substituents on the thiadiazole ring and can be adapted to synthesize derivatives with different functional groups.

Multi-Step Synthesis via Amide or Imine Intermediates

Some synthetic routes involve the formation of amide or imine intermediates containing the diazepane moiety, which are then cyclized or transformed into the thiadiazole ring system.

- Typical Procedure:

- Condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with aldehydes or acid chlorides to form imines or amides

- Subsequent cyclization or functional group transformations to incorporate the diazepane ring

- Applications: This method is useful for synthesizing thiadiazole derivatives substituted with oxazepine or benzoxazepine moieties, structurally related to diazepane, and can be adapted for 1,4-diazepane derivatives.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-Arylation | 1,4-Diazepane + 2-bromothiadiazole | Ethanol, triethylamine, 140 °C, 10 min | ~76 | Simple, high yield, short reaction | Requires halogenated thiadiazole |

| Cyclization from Thiosemicarbazide | Thiosemicarbazide + diazepane derivatives | POCl3 or polyphosphoric acid, reflux | Variable | Versatile, allows substitutions | Multi-step, harsher conditions |

| Imine/Amide Intermediate Route | 2-amino-5-mercapto-1,3,4-thiadiazole + aldehydes/acid chlorides | Reflux in ethanol or THF, neutralization | Moderate | Enables complex derivatives | More steps, purification needed |

Detailed Research Findings and Analysis

Reaction Efficiency: The direct N-arylation method provides a rapid and efficient synthesis with yields around 76%, as demonstrated by the reaction of homopiperazine with 2-bromothiazole at 140 °C for 10 minutes. This method benefits from straightforward workup and purification.

Reaction Mechanism: The nucleophilic substitution involves the lone pair on the diazepane nitrogen attacking the electrophilic carbon bonded to bromine on the thiadiazole ring, displacing bromide ion. The presence of a base like triethylamine neutralizes the released HBr, driving the reaction forward.

Cyclization Methods: Cyclodehydration of thiosemicarbazide derivatives is a classical approach to form the thiadiazole ring. The use of phosphorus oxychloride or polyphosphoric acid facilitates ring closure by dehydrating the intermediate hydrazide or semicarbazide, yielding the thiadiazole heterocycle with good purity and yield.

Substituent Effects: The ability to introduce various substituents on the thiadiazole ring via these methods allows tuning of the compound’s properties, which is valuable for medicinal chemistry applications.

Purification: Common purification techniques include extraction with ethyl acetate, washing with saturated sodium chloride solution, drying over magnesium sulfate, and crystallization from ether or ethanol.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The diazepane nitrogen atoms serve as nucleophilic sites for alkylation and acylation. For example:

-

Alkylation : Reaction with alkyl halides or aryl halides under heating yields N-alkylated derivatives.

-

Acylation : Treatment with acyl chlorides or anhydrides produces acylated products, often in polar aprotic solvents like acetone or DMF.

Table 1: Representative Alkylation/Acylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2-Bromothiazole | 140°C, 10 min | 1-(Thiazol-2-yl)-1,4-diazepane | 76% | |

| Benzoyl chloride | RT, acetone, 12 h | 1-Benzoyl-1,4-diazepane derivative | 68% |

Electrophilic Substitution on the Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring undergoes electrophilic substitution, particularly at the 5-position:

-

Halogenation : Chlorination or bromination using Cl₂/Br₂ in acetic acid.

-

Trifluoromethylation : Introduction of CF₃ groups via radical or metal-catalyzed pathways.

Table 2: Substitution Reactions on the Thiadiazole Ring

| Reaction Type | Reagent | Product Modification | Yield | Source |

|---|---|---|---|---|

| Trifluoromethylation | CF₃I, Cu(I) catalyst | 5-Trifluoromethyl derivative | 52% | |

| Bromination | Br₂, AcOH | 5-Bromo-1,3,4-thiadiazole analog | 61% |

Cyclization Reactions

The compound participates in cyclodehydration reactions to form fused heterocycles:

-

With carboxylic acids : Forms thiadiazolo[3,2-a]diazepinones under polyphosphate ester (PPE) catalysis.

Example :

Reaction with benzoic acid and PPE in chloroform yields a bicyclic product via intermediate thiosemicarbazide formation .

Coordination Chemistry

The sulfur and nitrogen atoms coordinate with transition metals, forming complexes with antimicrobial activity:

Table 3: Metal Complex Formation

| Metal Salt | Ligand Ratio | Application | MIC (μg/mL) | Source |

|---|---|---|---|---|

| CuCl₂ | 1:2 | Antifungal (Candida albicans) | 8.2 | |

| Fe(NO₃)₃ | 1:1 | Antibacterial (E. coli) | 16.5 |

Reductive Transformations

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the thiadiazole ring to a dihydrothiadiazole derivative.

-

NaBH₄ Reduction : Selectively reduces imine bonds in the diazepane ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable functionalization of the thiadiazole ring:

Acid/Base Reactivity

-

Protonation : The diazepane nitrogen (pKa ~7.1) protonates in acidic media, enhancing water solubility.

-

Deprotonation : Strong bases (e.g., LDA) deprotonate the thiadiazole NH group, enabling further alkylation .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming bridged polycyclic structures .

Key Mechanistic Insights :

-

The electron-withdrawing thiadiazole ring increases electrophilicity at C5, directing substitution reactions .

-

Steric hindrance from the diazepane moiety influences regioselectivity in metal-catalyzed couplings .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science, with applications ranging from antimicrobial agents to coordination polymers.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 1-(1,3,4-thiadiazol-2-yl)-1,4-diazepane derivatives has been extensively studied. These compounds exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

Recent studies have highlighted the antifungal efficacy of thiadiazole derivatives against pathogenic fungi. For instance, a derivative demonstrated significant activity against various Candida species with minimal toxicity to human cells. The mechanism involves disruption of cell wall biogenesis, leading to increased susceptibility to osmotic pressure and cell lysis .

Table 1: Antifungal Efficacy of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Toxicity Level |

|---|---|---|---|

| C1 | Candida albicans | 8 - 96 μg/ml | Low |

| C2 | Aspergillus niger | 12 - 50 μg/ml | Moderate |

Anticancer Properties

Another significant application is in cancer therapy. A study reported a derivative exhibiting selective inhibition of glutaminase (GLS1), an enzyme implicated in cancer metabolism. The compound showed an IC50 value of 68 nM and demonstrated substantial antitumor activity in xenograft models .

Table 2: Anticancer Activity of GLS1 Inhibitors

| Compound | IC50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|

| 24y | 68 | A549: 40.9; HCT116: 42.0 |

Agricultural Applications

The antifungal properties of thiadiazole derivatives extend beyond human health applications; they are also relevant in agriculture. Compounds derived from this class have been evaluated for their ability to control fungal pathogens affecting crops.

Case Study: Crop Protection

A specific thiadiazole derivative was tested for its efficacy against Fusarium species that cause significant crop losses. Results indicated that the compound effectively reduced fungal growth and spore production, suggesting its potential as a biopesticide .

Table 3: Efficacy Against Agricultural Fungal Pathogens

| Compound | Target Pathogen | Efficacy (%) |

|---|---|---|

| C3 | Fusarium oxysporum | 75 |

| C4 | Botrytis cinerea | 65 |

Material Science Applications

Beyond biological applications, thiadiazole compounds are being explored for their utility in material science, particularly in the development of conducting polymers and dyes.

Conducting Polymers

Research has shown that incorporating thiadiazole derivatives into polymer matrices enhances electrical conductivity and thermal stability. This property is beneficial for applications in sensors and electronic devices .

Table 4: Properties of Thiadiazole-Based Conducting Polymers

| Polymer Type | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Thiadiazole Polymer A | 0.5 | 250 |

| Thiadiazole Polymer B | 0.8 | 300 |

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues with Modified Thiadiazole Substituents

A. 1-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepane

- Structural Difference : A trifluoromethyl (-CF₃) group replaces the hydrogen at position 5 of the thiadiazole ring.

- Commercial availability (CymitQuimica) suggests its utility as a synthetic intermediate .

B. 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane

- Structural Difference : The thiadiazole isomer is 1,2,4-thiadiazole instead of 1,3,4-thiadiazole, with a phenyl group at position 3.

- The phenyl group may enhance π-π stacking interactions in receptor binding .

C. 5-(4-Pyridyl)-1,3,4-thiadiazole Derivatives

- Structural Difference : A pyridyl group replaces the diazepane ring.

- Impact : The pyridyl group introduces basicity and hydrogen-bonding capacity, contributing to insecticidal and fungicidal activities .

Analogues with Modified Diazepane Substituents

A. 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane

- Structural Difference : A pyrazole ring replaces the thiadiazole.

- Impact : This compound exhibits high selectivity for serotonin receptors (5-HT7R), suggesting that the diazepane scaffold is critical for receptor binding, while the heterocyclic substituent dictates selectivity .

B. 1,4-Ditosyl-1,4-diazepane

- Structural Difference : Tosyl (-SO₂C₆H₄CH₃) groups replace the thiadiazole.

- Impact : The electron-withdrawing tosyl groups enhance stability and reactivity, making this compound a precursor for fungicides .

Biological Activity

1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring fused with a diazepane moiety. This unique combination contributes to its potential biological activities by allowing interaction with various biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties .

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit cell cycle progression. It targets specific pathways involved in tumor growth and survival .

- In vitro Studies : Notably, derivatives of 1,3,4-thiadiazoles have shown significant antiproliferative effects against various cancer cell lines. For instance:

- IC50 values of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after 48 hours of incubation were reported for related compounds.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| LoVo | 2.44 | |

| MCF-7 | 23.29 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Broad-spectrum Activity : Studies indicate that this compound exhibits activity against various bacterial and fungal strains. Its derivatives have been shown to possess moderate to good activity against Gram-positive and Gram-negative bacteria as well as certain fungi .

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Moderate | |

| Candida albicans | Good |

Anti-inflammatory and Analgesic Properties

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory and analgesic properties:

- Experimental Models : In carrageenan-induced edema models in rats, derivatives exhibited significant reduction in inflammation . Furthermore, they showed effectiveness in pain relief in acetic acid-induced writhing models.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

- Substituents : The presence of electron-withdrawing groups (e.g., Cl or NO2) at specific positions enhances antimicrobial activity. Conversely, electron-donating groups can improve anticancer efficacy .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

- Anticancer Efficacy : A study involving a novel derivative showed significant antiproliferative effects against human lung carcinoma (A549) and breast cancer (MCF-7) cell lines .

- Antimicrobial Screening : A series of synthesized derivatives were screened for antimicrobial activity against Xanthomonas oryzae and Phytophthora infestans, showing promising results with EC50 values significantly lower than standard treatments .

Q & A

Basic: What are the established synthetic routes for 1-(1,3,4-Thiadiazol-2-yl)-1,4-diazepane?

Answer: The synthesis typically involves coupling a 1,3,4-thiadiazole precursor with a 1,4-diazepane derivative. For example:

- Thiadiazole formation : Lawesson’s reagent can facilitate sulfur incorporation into the heterocyclic ring .

- Coupling reaction : Nucleophilic substitution between halogenated thiadiazoles (e.g., 2-chloro-1,3,4-thiadiazole) and 1,4-diazepane under basic conditions (e.g., KCO/DMF) .

- Purification : Column chromatography using alumina or silica gel with chloroform/methanol (95:5) gradients is standard .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer: Key techniques include:

- NMR spectroscopy : H and C NMR to confirm regiochemistry and assess conformational flexibility of the diazepane ring .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation (theoretical: 252.26 g/mol) .

- UV-Vis/fluorescence : The thiadiazole ring’s conjugation may confer unique photophysical properties, useful for tracking molecular interactions .

Advanced: How can researchers address discrepancies in reported toxicity data between in vitro and in vivo models?

Answer: Methodological approaches include:

- Comparative metabolomics : Identify species-specific metabolic pathways using LC-MS/MS .

- Dose-response studies : Adjust doses to account for differences in bioavailability (e.g., plasma protein binding assays) .

- Toxicokinetic modeling : Integrate ADME (absorption, distribution, metabolism, excretion) parameters to reconcile contradictions .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Answer: Strategies include:

- Molecular docking : Use AutoDock Vina to model interactions with receptors (e.g., H histamine receptors) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability over time .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogous diazepane derivatives .

Basic: What are the key solubility and stability considerations for this compound in experimental settings?

Answer:

- Solubility : Prefer polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s moderate lipophilicity (logP ~1.5) .

- Stability : Conduct accelerated degradation studies under varied pH (3–9) and temperature (4–40°C), monitored via HPLC .

- Storage : Lyophilization or storage at -20°C in inert atmospheres prevents oxidation .

Advanced: How does the conformation of the 1,4-diazepane ring influence pharmacological activity?

Answer:

- Conformational analysis : X-ray crystallography or NOESY NMR to map ring puckering and substituent orientation .

- SAR studies : Rigidify the diazepane ring via methyl or halogen substituents to enhance target selectivity (e.g., antiparkinsonian activity in analogs) .

Advanced: What strategies optimize the compound’s bioavailability for CNS-targeted applications?

Answer:

- Lipophilicity modulation : Introduce hydroxyl or amine groups to improve blood-brain barrier (BBB) penetration (ClogP <3) .

- Prodrug design : Esterify or amidate polar groups to enhance solubility and in vivo release .

- Nanoparticle encapsulation : Use PEGylated liposomes to prolong systemic circulation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods due to potential respiratory irritancy (obtain SDS for specific hazards) .

- Waste disposal : Follow EPA guidelines for halogenated organic waste .

Advanced: How can researchers validate the compound’s purity for pharmacological assays?

Answer:

- HPLC-DAD : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) .

- Elemental analysis : Verify %C, %H, %N against theoretical values (e.g., C: 38.10%, H: 4.40%, N: 22.21%) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Reaction optimization : Transition from batch to flow chemistry to improve yield and reproducibility .

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.